4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, methyl, oxo, phenyl, and carbonitrile groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Aldol Condensation: The initial step involves the aldol condensation of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form 2-chlorophenyl-2-methyl-1,3-dioxolane.
Cyclization: The dioxolane intermediate undergoes cyclization with aniline in the presence of a catalyst like p-toluenesulfonic acid to form the hexahydroquinoline core.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Hydroxy derivatives of the hexahydroquinoline core.
Substitution: Substituted hexahydroquinoline compounds with varied functional groups.
Scientific Research Applications
4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Lacks the phenyl group at position 7.
4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline: Lacks the carbonitrile group at position 3.
4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
The presence of both the phenyl and carbonitrile groups in 4-(2-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile contributes to its unique chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H19ClN2O |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN2O/c1-14-18(13-25)22(17-9-5-6-10-19(17)24)23-20(26-14)11-16(12-21(23)27)15-7-3-2-4-8-15/h2-10,16,22,26H,11-12H2,1H3 |
InChI Key |
UYRPIAODUSCYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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